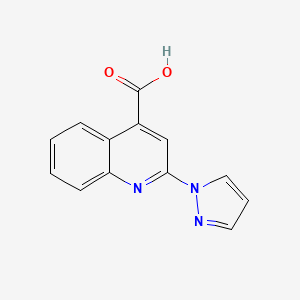

2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid

Descripción general

Descripción

2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid is a heterocyclic compound that combines the structural features of both pyrazole and quinoline

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid typically involves the condensation of 2-chloroquinoline derivatives with pyrazole derivatives. One common method involves treating 2-chloroquinoline with phenylhydrazine in the presence of a solvent such as tetrahydrofuran, followed by cyclization and substitution reactions . Another approach includes the use of Friedländer condensation, which involves the reaction of aniline derivatives with ketones under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Análisis De Reacciones Químicas

Types of Reactions

2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the 2-position.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Phenylhydrazine in the presence of a base such as sodium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction could produce quinoline-4-carboxylic acid alcohols.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid is a promising lead compound in drug discovery due to its ability to interact with various biological targets. It has been studied for its potential applications in treating diseases associated with inflammation and cancer. Preliminary studies suggest that it may modulate cellular signaling pathways, contributing to its therapeutic effects.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example, modifications such as methyl or ethyl substitutions can enhance solubility and bioactivity against various pathogens.

Antiviral Properties

Recent studies have explored the antiviral potential of related quinoline derivatives, suggesting that compounds structurally similar to this compound may inhibit viral replication mechanisms .

Synthetic Methodologies

The synthesis of this compound can be achieved through several methods, each varying in complexity and yield:

- Condensation Reactions : Utilizing appropriate precursors to form the pyrazole and quinoline moieties.

- Functional Group Modifications : The carboxylic acid group allows for further synthetic modifications, enhancing the compound's versatility for drug design.

Organic Electronics

The introduction of the pyrazole ring may modulate the material properties of quinoline derivatives, making them candidates for applications in organic electronics and optoelectronic devices. Their unique electronic properties can be harnessed for developing advanced materials.

Case Studies and Research Findings

| Study | Findings | Application |

|---|---|---|

| Study on Antimicrobial Activity | Derivatives showed enhanced activity against specific bacterial strains | Potential use in antibiotic formulations |

| Research on Antiviral Effects | Similar compounds demonstrated inhibition of viral replication | Development of antiviral drugs |

| Synthesis Methodology Analysis | Various synthetic routes provided insights into optimizing yields | Improved strategies for drug synthesis |

Mecanismo De Acción

The mechanism of action of 2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Similar Compounds

2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid: Similar structure but with an ethyl group at the pyrazole ring.

1H-Pyrazolo[3,4-b]quinolines: Compounds with a fused pyrazole and quinoline ring system.

Uniqueness

2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Actividad Biológica

2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- Chemical Formula : C13H9N3O2

- Molecular Weight : 239.23 g/mol

- Functional Groups : Contains a pyrazole ring and a carboxylic acid group, contributing to its reactivity and biological activity.

Research indicates that this compound interacts with various biological targets, influencing cellular signaling pathways. The mechanisms include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit lactate dehydrogenase (LDH), which is crucial in cancer metabolism .

- Antimicrobial Activity : Exhibits significant antimicrobial effects against various pathogens, likely due to structural similarities with known antimicrobial agents .

- Anti-inflammatory Properties : The compound's structure allows it to modulate inflammatory pathways, similar to other pyrazole derivatives .

Anticancer Activity

Studies have demonstrated that this compound exhibits anticancer properties by:

- Inducing apoptosis in cancer cell lines.

- Inhibiting cell proliferation in vitro, particularly in glycolytic cancer cells like MiaPaCa-2 and A673 .

Antimicrobial Effects

The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. Key findings include:

| Microorganism | Inhibition Zone (mm) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 15 | Cell wall disruption |

| Escherichia coli | 12 | Membrane permeability alteration |

| Candida albicans | 18 | Disruption of fungal cell integrity |

These results suggest that the compound could be developed into a novel antibacterial or antifungal agent.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been studied using various models:

| Model | Effect Observed | Reference |

|---|---|---|

| Carrageenan-induced paw edema | Significant reduction in swelling | |

| Lipopolysaccharide (LPS) model | Decreased pro-inflammatory cytokines |

Case Studies and Research Findings

Several studies have explored the therapeutic applications of this compound:

- Anticancer Study :

- Antimicrobial Research :

- Inflammation Model :

Propiedades

IUPAC Name |

2-pyrazol-1-ylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2/c17-13(18)10-8-12(16-7-3-6-14-16)15-11-5-2-1-4-9(10)11/h1-8H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKVCCXZRAYMRMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)N3C=CC=N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.